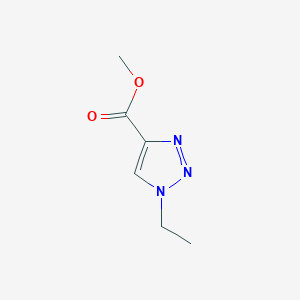
1,6-Diiodonaphthalene
Übersicht
Beschreibung
1,6-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has an average mass of 379.964 Da and a monoisotopic mass of 379.855865 Da . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,6-Diiodonaphthalene consists of a naphthalene core with two iodine atoms attached at the 1 and 6 positions . The presence of iodine atoms makes this compound highly reactive.Physical And Chemical Properties Analysis
1,6-Diiodonaphthalene has a molecular formula of C10H6I2 and a molecular weight of 379.96 . Further physical and chemical properties are not extensively documented in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Trimetallic Complexes : 1,8-diiodonaphthalene was used in the synthesis of a trimetallic complex combining cyclopentadienylmanganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).
- Preparation of 1,5-Disubstituted Naphthalenes : 1,5-diiodonaphthalene was a precursor for organometallic reagents and compounds derived from nucleophilic substitution (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
- Synthesis of Diiodonaphthalenes : Efficient synthesis of 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene via iodination followed by a retro Diels-Alder reaction (Hellberg, Allared, & Pelcman, 2003).
- Stacked Nickelocenes Synthesis : 1,8-diiodonaphthalene was utilized in synthesizing paramagnetic bisnickelocene derivatives with antiferromagnetic interactions (Tritca et al., 2010).
Catalysis and Material Science
- Catalytic Applications in Methylation : Studying the catalytic performance of metal-modified zeolites in the methylation of naphthalene derivatives (Güleç, Sher, & Karaduman, 2018).
- Fluorescent Chemosensors : Development of phenalenone derivatives from 1,8-diiodonaphthalene for use as fluorescent chemosensors for fluoride ions (Chen et al., 2011).
Advanced Organic Chemistry
- Formation of Diels-Alder Adducts : Utilization in the formation of Diels-Alder adducts of pentacene, a significant process in organic synthesis (Jia et al., 2011).
- Asymmetric Synthesis : Facilitating the enantioselective synthesis of 1,2-dihydronaphthalenes, important in medicinal and synthetic chemistry (Perveen et al., 2017).
Safety and Hazards
When handling 1,6-Diiodonaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .
Eigenschaften
IUPAC Name |
1,6-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYQGLSJNCRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593505 | |
| Record name | 1,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64567-12-0 | |
| Record name | 1,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



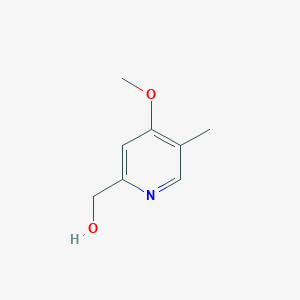
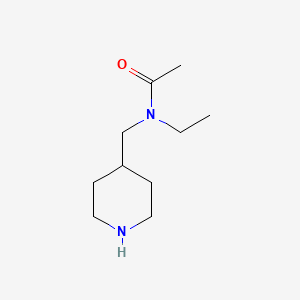


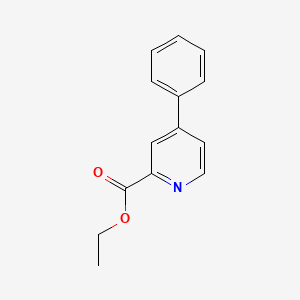



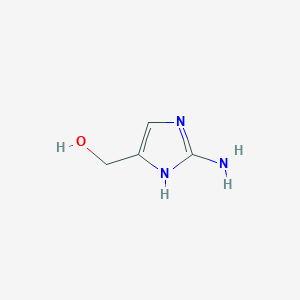
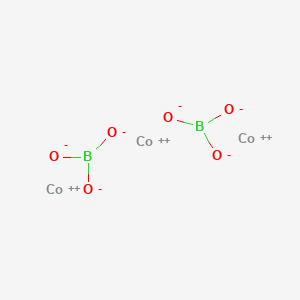
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)


